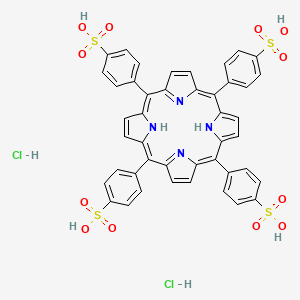

中介-四(4-磺酰苯基)卟啉二盐酸盐

描述

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is a synthetic porphyrin compound known for its water solubility and versatility in various scientific applications. This compound is characterized by its four sulfonatophenyl groups attached to the meso positions of the porphine core, which enhances its solubility and reactivity. It is widely used in fields such as photodynamic therapy, optoelectronics, and as a model compound in porphyrin chemistry.

科学研究应用

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying porphyrin chemistry, including aggregation behavior and photophysical properties.

Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential in diagnostic imaging and as a photosensitizer in photodynamic therapy.

Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

作用机制

Target of Action

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride, a type of porphyrin, primarily targets various biochemical structures and processes. It interacts with different ionic forms that self-assemble into various aggregate structures . The compound also interacts with aromatic amino acids .

Mode of Action

The compound’s interaction with its targets is complex and multifaceted. It forms noncovalent interactions with peptides in a sequence- and pH-dependent manner . The compound also exhibits a unique electrochemical response when interacting with other compounds, resulting in the formation of unique double-faced active centers .

Biochemical Pathways

The aggregation of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride molecules is a complex process due to the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures . This aggregation process affects various biochemical pathways, leading to changes in the structures and functions of the targets.

Result of Action

The action of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride leads to various molecular and cellular effects. For instance, it has been used as a fluorescence-based reporter of structural changes of human albumin induced by guanidine hydrochloride . In the presence of potassium iodide, it is effective as a photosensitizer for antimicrobial photodynamic inactivation .

Action Environment

The action of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is influenced by various environmental factors. For example, the pH value of the solution significantly affects the aggregation of the compound . Moreover, the compound’s interaction with its targets can be influenced by the presence of other compounds in the environment .

生化分析

Biochemical Properties

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form J-aggregates and H-aggregates, which are important for its function in photodynamic therapy and photoacoustic imaging . The compound interacts with enzymes such as cytochromes, which are involved in electron transport and catalysis of biological redox reactions . Additionally, it can bind to proteins like albumin, affecting their structural properties and function .

Cellular Effects

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the photoconductivity of porphyrin nanotubes, which can impact cell function . The compound’s ability to generate singlet oxygen upon light activation makes it effective in photodynamic therapy, leading to cell death in targeted cancer cells . It also affects gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride involves its ability to bind to biomolecules and influence their activity. The compound can form electrostatic interactions and hydrogen bonds with negatively charged sulfonate groups, leading to dimer formation . It also acts as a photosensitizer, generating reactive oxygen species upon light activation, which can cause oxidative damage to cellular components . This mechanism is crucial for its application in photodynamic therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride can change over time due to its stability and degradation. The compound is stable at temperatures between 2-8°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively target and kill cancer cells without causing significant toxicity to healthy cells . At high doses, it can cause adverse effects such as oxidative stress and damage to healthy tissues . These dosage-dependent effects are crucial for determining the therapeutic window for its use in photodynamic therapy.

Metabolic Pathways

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is involved in various metabolic pathways, including those related to its role as a photosensitizer. The compound interacts with enzymes such as cytochromes, which are involved in electron transport and redox reactions . It can also affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes . These interactions are important for understanding its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . It can also bind to proteins such as albumin, which can affect its localization and accumulation within tissues . These properties are important for its use as a biochemical probe and therapeutic agent.

Subcellular Localization

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to mitochondria, where it can generate reactive oxygen species and induce cell death . It can also be localized to the nucleus, where it can interact with transcription factors and affect gene expression . These localization properties are important for understanding its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The general synthetic route includes:

Condensation Reaction: Pyrrole and 4-sulfonatobenzaldehyde are condensed in the presence of an acid catalyst such as trifluoroacetic acid or hydrochloric acid.

Cyclization: The resulting intermediate undergoes cyclization to form the porphyrin macrocycle.

Sulfonation: The porphyrin is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the para positions of the phenyl rings.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.

Reduction: It can be reduced to form porphyrin anions or other reduced species.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ferric chloride.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrazine are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonate groups under basic or neutral conditions.

Major Products

The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which can be tailored for specific applications.

相似化合物的比较

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is unique due to its high water solubility and strong absorption in the visible region. Similar compounds include:

Meso-tetra(4-carboxyphenyl)porphine: Similar structure but with carboxyl groups instead of sulfonate groups, leading to different solubility and reactivity.

Meso-tetra(4-methylphenyl)porphine: Contains methyl groups, resulting in lower water solubility and different photophysical properties.

Meso-tetra(4-nitrophenyl)porphine: Features nitro groups, which significantly alter its electronic properties and reactivity.

These comparisons highlight the unique properties of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride, particularly its water solubility and suitability for biological applications.

属性

IUPAC Name |

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXOFOJZDIPMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2N4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

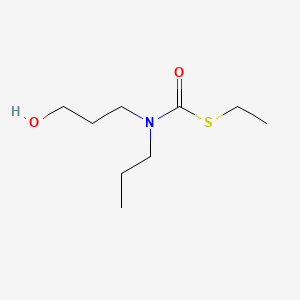

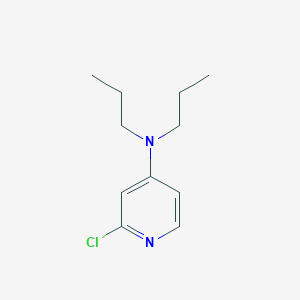

Feasible Synthetic Routes

Q1: How does TPPS4 interact with metal ions, and what are the downstream effects?

A1: TPPS4 acts as a receptor molecule, exhibiting a strong affinity for binding with certain metal ions like Zn2+. [, ] This interaction triggers a change in the absorption spectrum of TPPS4, particularly in the Q-band region. [, ] When integrated into systems like Quantum Dot (QD)-based FRET assemblies, this spectral modulation upon Zn2+ binding leads to measurable changes in fluorescence intensity, enabling its detection. [, ] The fluorescence enhancement of green-emission QDs and simultaneous quenching of yellow-emission QDs in these assemblies allows for ratiometric and even visual detection of Zn2+ due to the distinct color change. [, ]

Q2: Can TPPS4 be used for biological applications? What is its fluorescence quantum yield?

A2: Yes, TPPS4 can be utilized for biological applications. [] For example, when incorporated into water-soluble quantum dot-organic dye nanocomposites, TPPS4 acts as the organic dye component. [] Upon excitation, these nanocomposites can generate singlet oxygen, a reactive oxygen species with various biological implications, with a fluorescence quantum yield measured at 0.43. [] This demonstrates the potential of TPPS4-containing systems for applications like photodynamic therapy.

Q3: How does TPPS4 contribute to the development of sensitive biosensors?

A3: TPPS4 plays a crucial role in enhancing the sensitivity of biosensors, particularly those based on fluorescence resonance energy transfer (FRET). Its compact size allows for its incorporation into QD-biopolymer assemblies with minimal interfacial thickness (≤2 nm), significantly improving FRET efficiency compared to bulkier silica-based assemblies. [] This heightened sensitivity, coupled with TPPS4's spectral response to analytes like Zn2+, makes it a valuable component in developing accurate and responsive biosensors.

Q4: What is the significance of TPPS4's self-assembly properties?

A4: TPPS4's ability to self-assemble with other molecules, driven by electrostatic interactions, is key to creating diverse nanostructures. For instance, its interaction with cationic meso-tetra (4-pyridyl) porphine (T4MPyP) in acidic solutions results in the formation of nanosheets and nanotubes. [] These structures hold potential for various applications, including sensing, catalysis, and drug delivery, showcasing the versatility of TPPS4 in nanomaterial design.

Q5: What analytical techniques are employed to study TPPS4 and its interactions?

A5: Several analytical techniques are crucial for studying TPPS4. Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, help characterize TPPS4's spectral properties and monitor changes upon interaction with analytes like Zn2+. [, , ] Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the self-assembled nanostructures formed by TPPS4, revealing their morphology and dimensions. [] These techniques, along with others like dynamic light scattering and zeta potential measurements, provide a comprehensive understanding of TPPS4's behavior and its applications in various fields.

Q6: How can TPPS4 be used to measure fluorophore concentrations in complex media?

A6: TPPS4 has been utilized as a model fluorophore in studies aimed at developing accurate methods for determining fluorophore concentrations in tissue-simulating phantoms. By incorporating TPPS4 into these phantoms and employing steady-state spatially resolved fluorescence measurements alongside diffusion theory models, researchers can estimate the fluorescence quantum yield and concentration of TPPS4. [, ] This approach holds promise for quantifying fluorophores in complex biological environments, aiding in areas like medical diagnostics and imaging.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)

![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)

![Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-2-fluoro-, methyl ester](/img/structure/B1530809.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)

![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)